1,1'-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene] is a brominated aromatic compound with the molecular formula C18H14Br8O4S. This compound is characterized by the presence of multiple bromine atoms and a sulfonyl group, making it a significant chemical in various industrial and research applications .
Preparation Methods
The synthesis of 1,1’-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene] typically involves the reaction of 4,4’-sulfonyldiphenol with 3-halogenoprop-1-ene. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1,1’-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents.
Scientific Research Applications
1,1’-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene] has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other brominated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene] involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and sulfonyl group play a crucial role in its reactivity and interactions. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
1,1’-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene] can be compared with other similar compounds, such as:
- Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]sulfone
- Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]sulfone
- 4,4’-Sulfonyldiphenol derivatives
These compounds share similar structural features but differ in their specific substituents and reactivity, highlighting the uniqueness of 1,1’-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene] .
Properties
CAS No. |
36711-63-4 |
---|---|
Molecular Formula |
C16H12Br6O4S |
Molecular Weight |
779.8 g/mol |
IUPAC Name |
1,3-dibromo-2-(2-bromoethoxy)-5-[3,5-dibromo-4-(2-bromoethoxy)phenyl]sulfonylbenzene |
InChI |
InChI=1S/C16H12Br6O4S/c17-1-3-25-15-11(19)5-9(6-12(15)20)27(23,24)10-7-13(21)16(14(22)8-10)26-4-2-18/h5-8H,1-4H2 |
InChI Key |
KNKKMNAYYCGIDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCCBr)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)OCCBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.